molecular formula C17H13ClN4O3S B4730965 4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B4730965
M. Wt: 388.8 g/mol
InChI Key: JUJVOPYEGIMYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro and nitro group, as well as a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting phenethylamine with thiosemicarbazide under acidic conditions.

    Nitration and Chlorination: The benzamide core is nitrated and chlorinated using nitric acid and hydrochloric acid, respectively.

    Coupling Reaction: The thiadiazole ring is then coupled with the nitrated and chlorinated benzamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The phenethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Reduction: Formation of 4-chloro-2-amino-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives of the phenethyl group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: The compound can be used to study the effects of nitro and chloro substitutions on biological activity.

    Materials Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide is not well-documented. it is likely to interact with biological targets through its nitro and chloro groups, which can participate in various biochemical reactions. The thiadiazole ring may also play a role in binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide
  • 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide
  • 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide

Uniqueness

4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which is not commonly found in similar compounds. This ring may impart distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloro-2-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-12-7-8-13(14(10-12)22(24)25)16(23)19-17-21-20-15(26-17)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJVOPYEGIMYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 4
4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.